
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the acridine family, characterized by a tricyclic aromatic system. The presence of bromine atoms and a naphthalene moiety enhances its reactivity and potential utility in organic synthesis and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 9,9-dimethylacridine and 1-bromonaphthalene.
Coupling Reaction: The naphthalene moiety is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling techniques such as Suzuki or Heck reactions.
Purification: The final product is purified using techniques like column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes:
Batch Reactors: Utilizing batch reactors for controlled bromination and coupling reactions.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Employing automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: Further functionalization can be achieved through coupling reactions with various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substituted Acridines: Products with different functional groups replacing the bromine atoms.
Oxidized Derivatives: Compounds with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced aromaticity or additional hydrogen atoms.
Wissenschaftliche Forschungsanwendungen
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biological Studies: Investigated for its potential biological activity, including anticancer and antimicrobial properties.
Medicinal Chemistry: Explored as a scaffold for the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine depends on its specific application:
Biological Activity: The compound may interact with DNA or proteins, disrupting cellular processes and leading to cell death in cancer cells.
Material Science: In electronic applications, it may facilitate charge transfer and improve the efficiency of devices like LEDs.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine: Lacks the bromine atoms, leading to different reactivity and applications.
2,7-Dibromo-9,9-dimethylacridine:
Uniqueness
2,7-Dibromo-9,9-dimethyl-10-(naphthalen-1-yl)-9,10-dihydroacridine is unique due to the combination of bromine atoms and a naphthalene moiety, which enhances its reactivity and potential utility in various fields. This combination allows for diverse chemical modifications and applications that are not possible with simpler acridine derivatives.
Eigenschaften
Molekularformel |
C25H19Br2N |
|---|---|
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
2,7-dibromo-9,9-dimethyl-10-naphthalen-1-ylacridine |
InChI |
InChI=1S/C25H19Br2N/c1-25(2)20-14-17(26)10-12-23(20)28(24-13-11-18(27)15-21(24)25)22-9-5-7-16-6-3-4-8-19(16)22/h3-15H,1-2H3 |
InChI-Schlüssel |
BVQROECRYLQXGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C=CC(=C2)Br)N(C3=C1C=C(C=C3)Br)C4=CC=CC5=CC=CC=C54)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




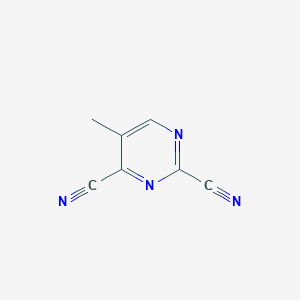

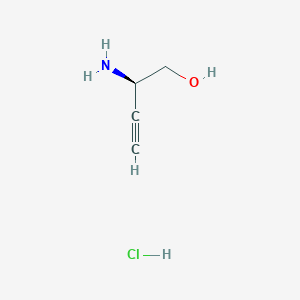
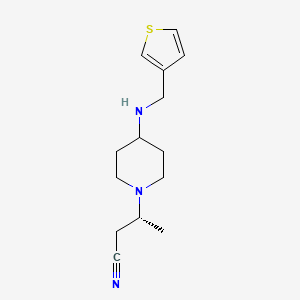


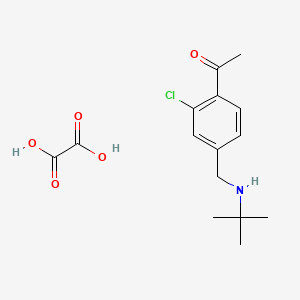
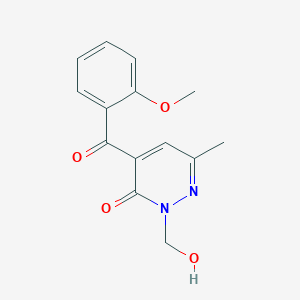

![2-[2-Amino-9-(3-methylbutyl)purin-6-yl]sulfanylacetic acid](/img/structure/B13106739.png)
![Imidazo[5,1-c][1,2,4]triazin-4-amine](/img/structure/B13106749.png)

